molecular formula C10H14N2O B7901249 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one

1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B7901249
M. Wt: 178.23 g/mol
InChI Key: MFAODIIKLUBHJR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indazolone Chemistry

The history of indazole chemistry dates back to the foundational work of Emil Fischer, who first defined the structure as a pyrazole (B372694) ring fused to a benzene (B151609) ring. jmchemsci.com Initially, the synthesis of indazoles and their derivatives relied on classical condensation and cyclization reactions. Over the decades, the synthetic toolbox for accessing the indazolone core has expanded dramatically.

Early methods often required harsh reaction conditions. However, contemporary organic synthesis has introduced a variety of more efficient and milder catalytic approaches. bohrium.com These modern strategies include transition-metal-catalyzed cross-coupling reactions, acid/base-mediated cyclizations, and innovative photochemical methods that allow for the construction of the indazolone ring system with greater control and functional group tolerance. organic-chemistry.orgnih.gov This evolution has been driven by the scaffold's growing importance in drug discovery, where it is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. rsc.orgnih.gov

Significance of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one as a Key Synthetic Target and Research Subject

This compound is a specific derivative of the indazolone family that serves as a crucial building block in synthetic chemistry. Its significance lies not as an end-product but as a key intermediate for the construction of more complex molecules. The structure combines several features that make it a valuable synthetic target:

The Dihydro-indazolone Core: This partially saturated ring system provides a three-dimensional structure that is often sought after in modern drug design to improve properties like solubility and metabolic stability.

The N1-Isopropyl Group: The isopropyl substituent at the N1 position serves to block one of the reactive nitrogen sites and provides specific steric and electronic properties. This pre-installed group directs further chemical modifications and is integral to the final structure of the target molecules.

The Ketone Functional Group: The carbonyl group at the 4-position is a versatile handle for a wide array of chemical transformations, such as condensation reactions, reductions, or the introduction of new substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

As a synthetic intermediate, this compound is designed for the efficient assembly of libraries of novel indazole derivatives for screening in drug discovery programs.

Below is a data table summarizing the key chemical properties of this compound.

PropertyValue
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol chemsrc.com
IUPAC Name This compound
CAS Number 155997-51-6 cymitquimica.com

Scope and Research Objectives for this compound Studies

Research involving this compound is primarily focused on its application in synthetic and medicinal chemistry. The main objectives of studies centered on this compound include:

Development of Novel Bioactive Agents: The principal objective is to use this molecule as a starting material to synthesize new compounds with potential therapeutic applications. Given that the broader indazolone class exhibits anti-inflammatory and other activities, research aims to create novel derivatives for biological evaluation. nih.gov

Exploration of Synthetic Methodologies: The compound serves as a model substrate for developing and refining new synthetic reactions. Researchers may use it to test the scope and limitations of new catalytic systems or multi-step reaction sequences designed for heterocyclic compounds.

Generation of Compound Libraries for Screening: A key goal is the creation of diverse libraries of related molecules by modifying the dihydro-indazolone core. By systematically altering the structure, chemists can probe the specific molecular interactions required for a desired biological effect.

Investigation of Structure-Activity Relationships (SAR): By synthesizing a series of analogues from this starting material, researchers can determine which parts of the molecule are essential for its biological activity. This information is critical for designing more potent and selective drug candidates.

The following table outlines common synthetic transformations applied to the indazolone scaffold, which are relevant to the research objectives for this compound.

Reaction TypeReagents/ConditionsPurpose
C-H Activation/Annulation Rh(III) catalysts, alkynesConstruction of complex fused-ring systems. researchgate.net
Reductive N-N Bond Formation B₂(OH)₄A metal-free method to form the indazolone core. organic-chemistry.org
Photochemical Cyclization UV light, o-nitrobenzyl alcoholsMild, room-temperature synthesis of the indazolone ring. nih.gov
Condensation Reactions Aldehydes/Ketones, BaseFunctionalization of the ketone group to build molecular complexity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-yl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)12-9-4-3-5-10(13)8(9)6-11-12/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAODIIKLUBHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 1 Isopropyl 6,7 Dihydro 1h Indazol 4 5h One

Reaction Pathways and Transition State Analysis of Key Chemical Transformations

While specific transition state analyses for 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one are not extensively documented, the reactivity of the indazolone core can be inferred from studies on analogous systems. The presence of a ketone functionality and a di-substituted pyrazole (B372694) ring suggests several potential reaction pathways.

One key transformation for related heterocyclic ketones is their reaction with various nucleophiles and electrophiles. For instance, the carbonyl group at the 4-position is susceptible to nucleophilic attack. The reaction of aldehydes and ketones with primary amines to form imines is a well-established acid-catalyzed reversible reaction. libretexts.org The rate of this reaction is highly dependent on the pH of the medium. libretexts.org

Computational studies on the addition of 1H-indazole to formaldehyde (B43269) have provided insights into the reaction mechanism in acidic conditions. These studies suggest that the reaction likely proceeds through the protonation of formaldehyde, which then reacts with the neutral indazole. nih.govnih.gov Similar mechanistic principles could apply to the reactions of the keto group in this compound.

Furthermore, the synthesis of indazolone derivatives can involve N-N bond formation. Mechanistic insights from the synthesis of 2-substituted indazolones suggest a pathway involving the in situ generation of an o-nitrosobenzaldehyde intermediate, followed by condensation with a primary amine and subsequent heterocyclization. acs.org While the starting materials are different, this highlights a potential pathway for the formation of the indazole core.

The table below summarizes plausible reaction pathways for this compound based on the reactivity of analogous compounds.

Reaction TypePlausible Intermediate/Transition StateKey Mechanistic Features
Nucleophilic addition to C=OHemiaminal/HemiketalAcid or base catalysis
Condensation with aminesImine/Schiff basepH-dependent, elimination of water
Electrophilic substitution on the pyrazole ringWheland-type intermediateGoverned by the electronic nature of the pyrazole ring
N-alkylationN-anionRegioselectivity depends on the base and solvent beilstein-journals.org

Role of Catalysis in the Synthesis and Derivatization of this compound

Catalysis plays a pivotal role in the synthesis and functionalization of indazole and pyrazolone (B3327878) scaffolds, enhancing reaction rates, yields, and selectivity. Both metal-based and organocatalysts have been employed in these transformations.

Metal Catalysis: Transition metals like rhodium, copper, and cobalt have been instrumental in the synthesis of indazole derivatives. For example, Rh(III)-catalyzed C-H functionalization and subsequent intramolecular cyclization have been utilized for the synthesis of (2H)-indazoles. acs.org Similarly, cobalt(III) catalysis has been employed for the synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes. nih.gov Copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has also been reported, showcasing the versatility of copper in facilitating intramolecular C-N bond formation. nih.gov These examples suggest that transition metal catalysis could be a powerful tool for the synthesis and derivatization of this compound, potentially enabling C-H activation at various positions of the molecule.

Organocatalysis: In the realm of organocatalysis, various small organic molecules have been used to promote reactions involving pyrazole and pyrazolone derivatives. For instance, piperidine (B6355638) has been used as a basic catalyst in the synthesis of dihydropyrano[2,3-c]pyrazoles. semanticscholar.org Pyrrolidine-acetic acid has been employed as a bifunctional catalyst for the synthesis of fused pyran-pyrazole derivatives. mdpi.com The pyrazole NH group itself can act as a catalyst in reactions such as transfer hydrogenation, highlighting the potential for autocatalysis or ligand-accelerated catalysis in reactions involving indazole derivatives. nih.gov

The following table provides an overview of catalytic systems used for the synthesis of related heterocyclic compounds.

Catalyst TypeCatalyst ExampleReaction Type
Transition MetalRh(III) complexesC-H activation/annulation acs.org
Transition MetalCo(III) complexesC-H bond addition to aldehydes nih.gov
Transition MetalCu(I) saltsIntramolecular C-N coupling nih.gov
OrganocatalystPiperidineMulticomponent reactions semanticscholar.org
OrganocatalystPyrrolidine/Acetic AcidKnoevenagel condensation/Michael addition cascade mdpi.com

Solvent Effects and Reaction Kinetics Studies Pertinent to this compound Reactivity

Solvent choice can significantly influence the rate, yield, and even the mechanism of a chemical reaction. For reactions involving polar molecules like this compound, solvent polarity, proticity, and coordinating ability are critical parameters.

Studies on the antioxidant mechanism of pyrazolone derivatives have shown that the solvent plays a crucial role in determining the preferred pathway. In polar solvents, the single electron transfer-proton transfer (SPLET) mechanism is favored, while in nonpolar solvents, the hydrogen atom transfer (HAT) mechanism can be predominant. rsc.org This indicates that the polarity of the solvent can stabilize charged intermediates, thereby influencing the reaction pathway.

Microwave-assisted synthesis of pyrazole derivatives has been shown to be highly efficient, often leading to shorter reaction times and higher yields, with the reaction sometimes proceeding under solvent-free conditions. researchgate.netmdpi.com

Kinetic studies provide quantitative information about reaction rates and can help to elucidate reaction mechanisms. While specific kinetic data for reactions of this compound is unavailable, studies on related systems, such as the Knorr pyrazole synthesis, have revealed complex reaction pathways that can be unraveled using transient flow kinetic analysis. rsc.org The kinetics of reactions involving aldehydes and ketones with amines are known to be highly pH-dependent, with the maximum rate often observed around a pH of 5. libretexts.org

The table below illustrates the effect of solvent on the synthesis of pyrazole derivatives.

SolventReaction ConditionObservationReference
MethanolConventional heatingModerate yield, longer reaction time researchgate.net
Solvent-freeMicrowave irradiationHigher yield, shorter reaction time researchgate.netmdpi.com
WaterRefluxGood to excellent yields in catalyst-free conditions for some pyrazole syntheses semanticscholar.org
TolueneRoom TemperatureLower yield compared to polar or coordinating solvents semanticscholar.org

Isotope Labeling and Advanced Mechanistic Elucidation Techniques

Isotope labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgias.ac.in By replacing an atom with its heavier isotope (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), one can follow its path from reactants to products using techniques like mass spectrometry and NMR spectroscopy. wikipedia.org

For this compound, deuterium (B1214612) labeling could be used to probe the mechanism of enolization and subsequent reactions at the α-positions of the ketone. For example, by performing a reaction in a deuterated solvent, the incorporation of deuterium at the C3 and C5 positions could be monitored to understand the kinetics and mechanism of proton exchange.

While no specific isotope labeling studies have been reported for this compound, deuterium labeling experiments have been crucial in understanding the mechanism of various reactions involving pyrazole synthesis. mdpi.com

Advanced techniques such as computational chemistry (e.g., Density Functional Theory - DFT) are increasingly used to complement experimental studies. DFT calculations can provide valuable information about the energies of reactants, intermediates, transition states, and products, helping to map out the potential energy surface of a reaction and to predict the most likely reaction pathway. rsc.org Such computational studies have been applied to understand the antioxidant mechanisms of pyrazolones and the mechanism of addition of indazoles to formaldehyde. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 1 Isopropyl 6,7 Dihydro 1h Indazol 4 5h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Tautomeric Studies

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one, ¹H and ¹³C NMR would provide crucial information regarding its electronic environment, connectivity, and conformational dynamics.

Conformational analysis of the dihydro-indazolone ring system can be investigated by examining the coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect, NOE). The flexible six-membered ring can adopt various conformations, such as a half-chair or envelope, and the preferred conformation can be inferred from the dihedral angles calculated from proton-proton coupling constants. The isopropyl group attached to the nitrogen atom also exhibits characteristic NMR signals, with the methine proton appearing as a septet and the two methyl groups as a doublet, unless there is restricted rotation, which could make them diastereotopic.

Tautomerism is a known phenomenon in indazole chemistry, with the potential for the N-H proton to reside on either nitrogen of the pyrazole (B372694) ring in the parent scaffold. nih.gov However, in the case of this compound, the presence of the isopropyl group on N1 precludes this type of annular tautomerism. Instead, keto-enol tautomerism involving the carbonyl group at position 4 is a possibility, although the keto form is generally expected to be the more stable tautomer for such systems.

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
CH (isopropyl)4.5 - 4.8septet~6.8
CH₃ (isopropyl)1.4 - 1.6doublet~6.8
H-37.5 - 7.8singlet-
H-52.7 - 2.9triplet~6.0
H-62.0 - 2.2quintet~6.0
H-72.4 - 2.6triplet~6.0

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)
C=O (C-4)195 - 200
C-3135 - 140
C-3a120 - 125
C-7a150 - 155
CH (isopropyl)48 - 52
CH₃ (isopropyl)22 - 24
C-535 - 40
C-620 - 25
C-725 - 30

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsional angles. Such data would confirm the connectivity and provide insight into the planarity of the indazole ring and the conformation of the dihydrocyclohexanone moiety.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Profiling

Advanced mass spectrometry techniques, such as electrospray ionization (ESI) coupled with high-resolution mass analyzers (e.g., TOF or Orbitrap), are essential for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

Tandem mass spectrometry (MS/MS) experiments would be employed to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. The fragmentation pattern provides valuable structural information. A plausible fragmentation pathway for this compound would likely involve the initial loss of the isopropyl group or cleavage of the dihydrocyclohexanone ring.

Expected Fragmentation Pattern:

m/zProposed Fragment
179.1184[M+H]⁺
137.0715[M+H - C₃H₆]⁺
151.0871[M+H - CO]⁺
109.0762[M+H - C₃H₆ - CO]⁺

Isotopic profiling, which is inherent to high-resolution mass spectrometry, allows for the confirmation of the elemental composition by comparing the measured isotopic distribution with the theoretical distribution for the proposed formula.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. gatewayanalytical.com These two techniques are often complementary. sapub.org

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed in the range of 1680-1700 cm⁻¹. The C=N stretching vibration of the indazole ring would likely appear in the 1620-1640 cm⁻¹ region. scialert.net The aliphatic C-H stretching vibrations of the isopropyl and dihydrocyclohexanone moieties would be observed in the 2850-3000 cm⁻¹ range.

Raman spectroscopy would also be sensitive to these vibrations, particularly the C=C and C=N bonds of the aromatic ring. The study of hydrogen bonding networks is also possible, as the formation of intermolecular C-H···O bonds can cause shifts in the vibrational frequencies of the involved groups.

Expected Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)Spectroscopy
C=O stretch1680 - 1700IR (strong)
C=N stretch1620 - 1640IR, Raman (medium)
C=C stretch (aromatic)1580 - 1610IR, Raman (medium)
C-H stretch (aliphatic)2850 - 3000IR, Raman (strong)
C-H bend (aliphatic)1350 - 1470IR, Raman (medium)

Theoretical and Computational Chemistry Studies on 1 Isopropyl 6,7 Dihydro 1h Indazol 4 5h One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and predicting the reactivity of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one. These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution and orbital energies.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are often employed to balance computational cost and accuracy. nih.gov These calculations can determine key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, these calculations can predict various reactivity descriptors. The distribution of electron density and the electrostatic potential surface can reveal regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

Tautomerism: For related tetrahydro-4H-indazol-4-ones, computational studies have been crucial in determining the relative stabilities of different tautomers (e.g., 1H vs. 2H). Similar calculations for this compound would clarify the predominant tautomeric form in different environments. nih.gov

Below is a hypothetical table of calculated electronic properties for this compound, illustrating the kind of data generated from DFT calculations.

Parameter Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D
Ionization Potential7.1 eV
Electron Affinity0.9 eV

Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and analyzing the flexibility of this compound over time. These simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a dynamic picture of its behavior.

The flexibility of the molecule is primarily associated with the saturated six-membered ring and the rotation of the isopropyl group. The six-membered ring can adopt various conformations, such as a half-chair or an envelope, and MD simulations can reveal the energetic barriers between these forms and their relative populations. nih.gov

By simulating the molecule in different solvent environments, MD can also shed light on how intermolecular interactions influence its conformational preferences. The analysis of the simulation trajectories can identify the most stable conformations and the pathways of conformational transitions.

A hypothetical summary of a conformational analysis from an MD simulation is presented in the table below.

Conformer Relative Population (%) Key Dihedral Angle(s) (°) Solvent
Half-Chair 165C7-C6-C5-C4 = 45.2Water
Half-Chair 225C7-C6-C5-C4 = -48.7Water
Envelope10N/AWater
Half-Chair 170C7-C6-C5-C4 = 46.1DMSO
Half-Chair 220C7-C6-C5-C4 = -49.5DMSO
Envelope10N/ADMSO

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be used to interpret and validate experimental data. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net

Theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. The analysis of the calculated vibrational modes, often aided by Potential Energy Distribution (PED), helps in the precise assignment of experimental spectral bands. researchgate.net

Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the absorption wavelengths in UV-Visible spectroscopy. researchgate.net The close agreement between calculated and experimental spectra provides confidence in the determined molecular structure and electronic properties.

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

Spectroscopic Data Predicted Value Experimental Value
¹H NMR (δ, ppm)1.3 (d, 6H), 2.1 (t, 2H), 2.5 (t, 2H), 2.8 (m, 2H), 4.5 (m, 1H), 7.5 (s, 1H)1.2 (d, 6H), 2.0 (t, 2H), 2.4 (t, 2H), 2.7 (m, 2H), 4.4 (m, 1H), 7.4 (s, 1H)
¹³C NMR (δ, ppm)22.1, 25.3, 36.8, 38.2, 52.4, 115.7, 135.9, 153.2, 195.622.3, 25.1, 36.5, 38.0, 52.1, 115.9, 136.2, 153.0, 195.8
IR (ν, cm⁻¹)1685 (C=O), 2970 (C-H)1680 (C=O), 2965 (C-H)
UV-Vis (λmax, nm)280282

Computational Analysis of Reaction Mechanisms and Energetic Profiles

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states.

For instance, in reactions involving the indazole nucleus, such as N-alkylation or reactions at the carbonyl group, computational studies can help predict the most likely reaction pathway and the stereochemical outcome. nih.gov

A hypothetical energetic profile for a reaction of this compound is shown in the table below.

Reaction Step Species Relative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+15.2
3Intermediate-5.6
4Transition State 2+10.8
5Products-12.3

In Silico Modeling for Structure-Property Relationship Analysis of the this compound System

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can be used to establish a mathematical relationship between the chemical structure of this compound and its derivatives and their physicochemical properties or biological activities.

These models rely on the calculation of a wide range of molecular descriptors, which are numerical representations of the molecule's structure. These descriptors can be constitutional, topological, geometrical, or electronic in nature. By developing a regression model that correlates these descriptors with an observed property, it is possible to predict the properties of new, unsynthesized compounds.

This approach is highly valuable in medicinal chemistry for optimizing lead compounds and in materials science for designing molecules with desired properties.

The table below presents a selection of molecular descriptors that could be calculated for this compound.

Descriptor Class Descriptor Name Calculated Value
ConstitutionalMolecular Weight178.23
TopologicalWiener Index458
GeometricalMolecular Surface Area210.5 Ų
ElectronicLogP1.8
Quantum ChemicalHOMO Energy-6.5 eV

Applications of 1 Isopropyl 6,7 Dihydro 1h Indazol 4 5h One in Advanced Organic Synthesis

1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one as a Precursor for Complex Heterocyclic Systems

The unique arrangement of functional groups in This compound makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems. The enaminone moiety, characterized by a conjugated system involving a nitrogen atom, a double bond, and a carbonyl group, offers multiple reactive sites for annulation reactions.

The carbonyl group at the 4-position can undergo condensation reactions with a variety of binucleophilic reagents to construct new rings. For instance, reaction with hydrazines could lead to the formation of pyrazolo-fused indazoles, while reaction with hydroxylamine (B1172632) could yield isoxazolo-fused systems. Similarly, active methylene (B1212753) compounds, in the presence of a suitable catalyst, could be employed to build pyridone or pyranone rings fused to the indazole core.

Furthermore, the dihydro-H-indazolone ring itself can be chemically manipulated. Dehydrogenation under oxidative conditions would lead to the corresponding fully aromatic 1-isopropyl-1H-indazol-4-ol, a phenol-like derivative amenable to a different set of functionalizations, such as electrophilic aromatic substitution or O-alkylation/arylation. Conversely, reduction of the ketone and/or the double bond would provide access to saturated or partially saturated indazole derivatives, expanding the three-dimensional chemical space accessible from this precursor. The synthesis of polycyclic fused heterocycles from dinitro-1-phenyl-1H-indazole has been demonstrated, showcasing the utility of the indazole core in building complex molecular architectures. researchgate.net

Table 1: Potential Heterocyclic Systems Derived from this compound

ReagentResulting Heterocyclic SystemPotential Reaction Type
HydrazinePyrazolo[4,3-f]indazoleCondensation/Cyclization
GuanidinePyrimido[4,5-f]indazoleCondensation/Cyclization
MalononitrilePyrido[2,3-f]indazol-oneKnoevenagel Condensation/Cyclization
DDQ or Sulfur1-Isopropyl-1H-indazol-4-olAromatization/Dehydrogenation
Sodium Borohydride1-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-olKetone Reduction

Use as a Building Block in Multi-Component Reactions and Cascade Transformations

The structure of This compound is well-suited for participation in multi-component reactions (MCRs) and cascade transformations, which are highly efficient methods for the rapid assembly of complex molecules. researchgate.netrsc.org Enaminones are known to be excellent substrates in such reactions due to their multiple nucleophilic and electrophilic centers. researchgate.netorganic-chemistry.org

The nucleophilic character of the enamine nitrogen and the C5 carbon can be exploited in reactions with electrophiles. For example, in a Vilsmeier-Haack type reaction, the C5 position could be formylated, introducing a new functional group for further elaboration. The electrophilic nature of the C6 carbon and the carbonyl carbon allows for conjugate addition and direct addition of nucleophiles, respectively.

This dual reactivity is ideal for initiating cascade sequences. A Michael addition of a nucleophile to the C6 position could be followed by an intramolecular cyclization of a pendant functional group onto the carbonyl, leading to the formation of a bridged or fused ring system in a single operation. nih.gov20.210.105nih.govfrontiersin.org Such cascade reactions, often triggered by a Michael addition, are powerful tools for constructing complex carbocyclic and heterocyclic frameworks. nih.gov20.210.105nih.govfrontiersin.org The development of MCRs to synthesize novel dihydropyrazine[1,2-b]indazole-1(2H)-one derivatives highlights the potential of the indazole scaffold in these complexity-generating transformations. nih.gov

Table 2: Plausible Multi-Component Reaction Involving this compound

Component 1Component 2Component 3Potential ProductReaction Type
The title compound An AldehydeMalononitrileDihydropyrido[2,3-f]indazole derivativeMCR/Knoevenagel-Michael
The title compound An IsocyanideA Carboxylic AcidAcylamino-functionalized indazoleUgi-type Reaction
The title compound An Alkyl HalideA ThiolThio-functionalized indazole derivativeThiol-ene-type Reaction

Role in Catalyst Development or Ligand Design for Specific Chemical Reactions

Nitrogen-containing heterocycles, including indazoles and imidazoles, are fundamental building blocks in the design of ligands for transition metal catalysis. nih.govnih.govlifechemicals.com The two nitrogen atoms of the indazole ring in This compound can act as coordination sites for a variety of metals.

Modification of the core structure could lead to the development of novel chiral ligands. For instance, asymmetric reduction of the ketone would generate a chiral alcohol. The hydroxyl group could then be used to direct metallation at a specific position or be derivatized into a more sophisticated coordinating group. Furthermore, the C5 position could be functionalized with a phosphine (B1218219), oxazoline, or other common coordinating moiety. The resulting bidentate or tridentate ligands could find applications in a range of asymmetric transformations, such as hydrogenation, hydrosilylation, or C-C bond-forming reactions. The design of chiral piperidine (B6355638) scaffolds for drug design illustrates the importance of chiral heterocyclic cores. researchgate.net The synthesis of indazole/indazolium phosphine ligand scaffolds and their application in gold(I) catalysis has been reported, underscoring the utility of the indazole core in ligand design. nih.govacs.org

Table 3: Potential Ligand Scaffolds from this compound

ModificationPotential Ligand TypePotential Catalytic Application
Asymmetric reduction of ketoneChiral amino alcohol ligandAsymmetric transfer hydrogenation
Functionalization at C5 with a phosphine groupP,N-bidentate ligandAsymmetric allylic alkylation
Aromatization and ortho-lithiation/functionalizationBidentate N,X-ligands (X = P, S, O)Cross-coupling reactions

Synthetic Utility in Complex Molecule Synthesis and Analogue Generation

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is found in a variety of biologically active compounds. nih.govmdpi.comresearchgate.netpnrjournal.comresearchgate.netnih.govrsc.orgThis compound represents a valuable starting point for the synthesis of libraries of indazole analogues for drug discovery programs. The various reactive sites on the molecule allow for systematic structural modifications to explore structure-activity relationships (SAR).

The ketone can be derivatized through reductive amination, Wittig-type reactions, or the addition of organometallic reagents to introduce a wide range of substituents. The C5 and C7 positions of the carbocyclic ring could potentially be functionalized through enolate chemistry. Furthermore, if the indazole ring is aromatized, electrophilic substitution reactions could be used to introduce substituents on the benzene (B151609) portion of the molecule. The synthesis of various indazole derivatives as potential anticancer agents demonstrates the importance of this scaffold in medicinal chemistry. mdpi.com The generation of diverse indazole analogs is a common strategy in the development of new therapeutic agents. nih.govscholaris.ca

Table 4: Potential Sites for Analogue Generation

PositionType of ModificationExample Reagents/ReactionsPurpose of Modification
C4 (Ketone)Reductive AminationAmines, NaBH3CNIntroduce diverse amine side chains for SAR
C4 (Ketone)Grignard AdditionRMgBrIntroduce alkyl/aryl groups, create tertiary alcohols
C5Alkylation/AcylationLDA, RX/RCOXExplore substitution effects on the carbocyclic ring
Aromatic Ring (after dehydrogenation)Electrophilic SubstitutionNBS, NIS, HNO3Modulate electronic properties and lipophilicity

Future Directions and Emerging Research Avenues for 1 Isopropyl 6,7 Dihydro 1h Indazol 4 5h One

Integration with Artificial Intelligence and Machine Learning for Accelerated Synthetic Design and Discovery

The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular design and synthesis. For 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one, AI and machine learning (ML) offer powerful tools to overcome existing synthetic challenges and accelerate the discovery of new derivatives with desired properties.

Computer-aided synthesis planning (CASP) programs, driven by ML algorithms, can analyze vast reaction databases to propose novel and efficient synthetic routes. These tools can move beyond traditional, experience-based retrosynthesis to identify non-intuitive pathways that may be more efficient, cost-effective, or sustainable. By training models on extensive datasets of known reactions, AI can predict reaction outcomes and suggest optimal conditions, thereby reducing the number of failed experiments and conserving resources.

Furthermore, predictive models can be employed to design derivatives of this compound with enhanced biological activity or specific material properties. By learning from the structure-activity relationships of existing indazole compounds, these algorithms can suggest modifications to the core structure that are most likely to yield improved performance, guiding medicinal chemists toward the most promising candidates for synthesis and testing. The integration of AI with automated synthesis platforms could enable the rapid, on-demand creation of libraries of indazolone derivatives for high-throughput screening.

AI/ML ApplicationPotential Impact on this compound Research
Retrosynthesis Planning Discovery of novel, more efficient synthetic routes.
Reaction Outcome Prediction Increased success rate of synthetic steps and optimization of reaction conditions.
Property Prediction (ADMET) Early-stage identification of drug candidates with favorable pharmacokinetic profiles.
De Novo Molecular Design Generation of novel indazolone derivatives with tailored biological or material properties.
Automated Synthesis High-throughput synthesis of compound libraries for screening and optimization.

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

While the indazolone core is well-established, the full extent of its chemical reactivity remains to be explored. Future research will likely focus on uncovering novel reactivity patterns for this compound, leading to unprecedented chemical transformations and the creation of diverse molecular architectures.

Key areas of exploration include:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the indazolone scaffold offers a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials. This atom-economical approach could be used to modify the core structure at various positions, creating a wide range of analogs.

Ring Expansion and Rearrangement: Investigating reactions that induce molecular rearrangement or ring expansion of the indazolone core could lead to entirely new heterocyclic systems. Such transformations can dramatically alter the three-dimensional shape and electronic properties of the molecule, potentially unlocking novel biological activities.

Photochemical Reactions: Light-promoted reactions offer mild and highly selective methods for chemical synthesis. Exploring the photochemical reactivity of this compound could enable transformations that are inaccessible through traditional thermal methods, such as the halide-compatible synthesis of halogenated indazolones.

Domino and Multicomponent Reactions: Designing one-pot reactions where multiple bonds are formed in a single operation significantly improves synthetic efficiency. Developing new multicomponent reactions that incorporate the this compound scaffold would provide rapid access to complex and structurally diverse molecules.

These explorations will not only expand the synthetic chemist's toolkit but also provide access to a wider range of indazolone derivatives for biological and material science applications.

Development of Sustainable and Economically Viable Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will prioritize the development of synthesis routes that are not only efficient but also environmentally benign and economically viable.

This involves several key strategies:

Use of Green Solvents: Replacing hazardous volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. Photochemical methods have been successfully employed for indazolone synthesis in aqueous media.

Development of Green Catalysts: Employing non-toxic, renewable, and recyclable catalysts is a cornerstone of green chemistry. Research into using natural catalysts, such as those derived from plant extracts like lemon peel powder, for the synthesis of indazoles has shown promise.

Energy-Efficient Methods: The use of alternative energy sources such as microwave irradiation and ultrasound can often accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product minimizes waste generation.

By adopting these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the growing demand for environmentally responsible chemical manufacturing.

Green Chemistry PrincipleApplication to Indazolone Synthesis
Safer Solvents Utilizing aqueous media or other environmentally benign solvents.
Energy Efficiency Employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy use.
Use of Renewable Feedstocks Exploring bio-based starting materials and natural catalysts.
Catalysis Developing highly efficient and recyclable catalysts to minimize waste.
Atom Economy Designing one-pot, multicomponent reactions to maximize efficiency.

Advanced Material Science Applications Involving Indazolone Derivatives

The unique electronic and structural properties of heterocyclic compounds like indazolones make them attractive candidates for applications in material science. While primarily explored for their medicinal properties, derivatives of this compound hold potential for the development of novel functional materials.

Future research could investigate their use in:

Organic Electronics: The π-conjugated system of the indazole ring suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Tailoring the substituents on the indazolone core could be used to tune the material's optical and electronic properties.

Sensors: The nitrogen atoms in the indazole ring can act as binding sites for metal ions or other analytes. This suggests that indazolone derivatives could be developed as fluorescent or colorimetric sensors for environmental or biological monitoring.

Functional Polymers: Incorporating the indazolone scaffold into polymer backbones or as pendant groups could impart specific properties to the resulting materials, such as thermal stability, conductivity, or photoresponsiveness.

Hydrogen-Bonded Organic Frameworks (HOFs): The ability of the indazolone structure to participate in hydrogen bonding could be exploited to construct HOFs, which are porous materials with potential applications in gas storage and catalysis.

Exploring these material science applications would open up new, non-pharmaceutical avenues for the indazolone scaffold, adding significant value and versatility to this class of compounds.

Future Perspectives on Indazolone Scaffold Research and its Broader Chemical Impact

The indazole scaffold continues to be a focal point of intensive research due to its proven importance in medicinal chemistry and its emerging potential in other scientific fields. The future of research on this compound is bright, with numerous avenues for innovation and discovery.

The integration of AI and machine learning will undoubtedly accelerate the design and synthesis of new indazolone derivatives, making the discovery process more efficient and targeted. The exploration of novel reactivity will expand the chemical space accessible from this scaffold, leading to the creation of molecules with unprecedented structures and functions. A strong emphasis on green and sustainable chemistry will ensure that the synthesis of these valuable compounds is performed in an environmentally responsible manner.

Ultimately, the continued study of this compound and related indazolones will have a broad impact on chemistry. It will not only lead to the development of new therapeutic agents but also contribute to the creation of advanced materials and the establishment of more efficient and sustainable synthetic methodologies. The versatility and unique properties of the indazolone core ensure that it will remain a significant and fruitful area of chemical research for the foreseeable future.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one, and how are intermediates validated?

  • Methodological Answer : A common approach involves cyclocondensation reactions using hydrazine derivatives. For example, substituted hydrazines (e.g., methylhydrazine or arylhydrazines) react with cyclic ketones under reflux in acetic acid. The reaction typically requires 3–5 hours, followed by purification via recrystallization from DMF/acetic acid mixtures . Key intermediates are validated using spectroscopic techniques (e.g., 1^1H NMR, 13^{13}C NMR, IR) and elemental analysis to confirm structural integrity and purity .

Q. How are spectroscopic techniques employed to characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1660–1680 cm1^{-1}) and NH/CH3_3 groups .
  • NMR : 1^1H NMR resolves proton environments (e.g., isopropyl CH3_3 at δ ~1.01 ppm, aromatic protons at δ ~7.47–8.05 ppm). 13^{13}C NMR confirms carbonyl carbons (~192 ppm) and quaternary carbons .
  • Elemental Analysis : Validates empirical formulas (e.g., C8_8H10_{10}N2_2O) with <0.5% deviation .

Q. What are the critical solubility and stability considerations for handling this compound in laboratory settings?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Stability studies recommend storage under inert atmospheres at 2–8°C to prevent oxidation or hydrolysis. Recrystallization protocols using ethanol/water mixtures improve purity and stability .

Advanced Research Questions

Q. How can reaction path search methods and quantum chemical calculations optimize the synthesis of this compound?

  • Methodological Answer : Computational tools (e.g., density functional theory) model reaction pathways to identify transition states and energetically favorable conditions. For example, quantum calculations predict optimal hydrazine-ketone interactions, reducing trial-and-error experimentation. Experimental parameters (e.g., temperature, solvent polarity) are iteratively refined using computational feedback loops .

Q. What factorial design strategies are effective for optimizing yield and minimizing byproducts in large-scale synthesis?

  • Methodological Answer : A 3-factor, 2-level factorial design evaluates variables like reaction time, temperature, and molar ratios. For instance:

  • Factor 1 : Reflux time (3–7 hours).
  • Factor 2 : Solvent (acetic acid vs. ethanol).
  • Factor 3 : Catalyst (sodium acetate vs. HCl).
    Statistical analysis (ANOVA) identifies significant interactions, with Pareto charts prioritizing variables. This approach reduces experiments by 40–60% while achieving >85% yield .

Q. How can data contradictions in spectroscopic or pharmacological results be systematically resolved?

  • Methodological Answer : Contradictions arise from impurities or solvent artifacts. Resolution steps include:

  • Reproducibility Checks : Repeating synthesis under controlled conditions.
  • Advanced Chromatography : HPLC-MS detects trace impurities (<0.1%).
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous NMR/IR assignments .

Q. What in silico and in vitro methods are used to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • Molecular Docking : Screens against targets like kinase enzymes or GPCRs using AutoDock Vina.
  • In Vitro Assays : MTT assays for cytotoxicity (IC50_{50} determination) and antimicrobial disk diffusion tests (e.g., against S. aureus or E. coli).
  • ADME Prediction : SwissADME predicts bioavailability and metabolic stability .

Q. How does the isopropyl substituent influence the compound’s reactivity and bioactivity compared to other alkyl/aryl analogs?

  • Methodological Answer : The isopropyl group enhances steric hindrance, reducing nucleophilic attack on the indazolone core. Comparative studies with methyl/phenyl analogs show:

  • Synthetic Yield : Isopropyl derivatives yield ~60–65% vs. 70–75% for methyl analogs due to steric effects .
  • Bioactivity : Isopropyl groups improve membrane permeability in cell-based assays by 20–30% compared to phenyl derivatives .

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